N-(2,2,2-trifluoroethyl)oxan-4-amine

Lipophilicity Physicochemical profiling Medicinal chemistry

N-(2,2,2-Trifluoroethyl)oxan-4-amine (CAS 1154884-31-7) is a fluorinated secondary amine composed of a tetrahydropyran (oxane) ring linked at the 4-position to an N-(2,2,2-trifluoroethyl) substituent (molecular formula C₇H₁₂F₃NO, MW 183.17 g/mol). The compound is classified as a saturated heterocyclic amine building block and is supplied primarily as a research intermediate for medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
CAS No. 1154884-31-7
Cat. No. B1418919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-trifluoroethyl)oxan-4-amine
CAS1154884-31-7
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1COCCC1NCC(F)(F)F
InChIInChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2
InChIKeyIQQNCZOHVNBOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroethyl)oxan-4-amine (CAS 1154884-31-7): Physicochemical Baseline and Procurement Reference


N-(2,2,2-Trifluoroethyl)oxan-4-amine (CAS 1154884-31-7) is a fluorinated secondary amine composed of a tetrahydropyran (oxane) ring linked at the 4-position to an N-(2,2,2-trifluoroethyl) substituent (molecular formula C₇H₁₂F₃NO, MW 183.17 g/mol) [1]. The compound is classified as a saturated heterocyclic amine building block and is supplied primarily as a research intermediate for medicinal chemistry and agrochemical synthesis [2]. Its computed XLogP3 of 1.3, topological polar surface area (TPSA) of 21.3 Ų, and five hydrogen bond acceptor atoms (including three fluorine atoms) distinguish it from non-fluorinated and partially fluorinated analogs at the level of fundamental physicochemical descriptors [1].

Why N-(2,2,2-Trifluoroethyl)oxan-4-amine Cannot Be Replaced by Non-Fluorinated or Partially Fluorinated Oxan-4-amine Analogs


The N-(2,2,2-trifluoroethyl) motif confers a unique combination of reduced amine basicity, increased lipophilicity, and enhanced metabolic stability that cannot be replicated by the unsubstituted parent amine (oxan-4-amine) or the N-ethyl analog. The strong electron-withdrawing inductive effect of the three β-fluorine atoms lowers the pKa of the conjugate acid by approximately 4–5 orders of magnitude relative to non-fluorinated alkylamines [1]. This shift simultaneously alters the compound's ionization state at physiological pH, its hydrogen-bond donor/acceptor profile, and its susceptibility to oxidative N-dealkylation by cytochrome P450 enzymes [2]. Substituting a non-fluorinated or difluoroethyl analog would therefore yield a molecule with fundamentally different physicochemical behavior, potentially compromising target engagement, permeability, or metabolic fate in any downstream application where the trifluoroethylamine pharmacophore is a deliberate design element.

N-(2,2,2-Trifluoroethyl)oxan-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison: Trifluoroethyl vs. Unsubstituted, N-Ethyl, and N-Difluoroethyl Oxan-4-amines

N-(2,2,2-trifluoroethyl)oxan-4-amine exhibits an XLogP3 of 1.3, representing a substantial increase in computed lipophilicity over the unsubstituted parent oxan-4-amine (XLogP3 = −0.3), the N-ethyl analog (XLogP3 = 0.6), and the N-(2,2-difluoroethyl) analog (XLogP3 = 1.1), all values obtained from the same PubChem computational pipeline [1][2][3][4]. The stepwise increase tracks with the degree of fluorination: ΔXLogP3 = +1.6 (vs. unsubstituted), +0.7 (vs. N-ethyl), and +0.2 (vs. N-difluoroethyl). This trend is consistent with the well-established lipophilicity-enhancing effect of the CF₃ group in medicinal chemistry [5].

Lipophilicity Physicochemical profiling Medicinal chemistry

Amine Basicity (pKa): Trifluoroethylamine Motif Exhibits ~4.5 Orders of Magnitude Lower Basicity than Ethylamine

The conjugate acid of 2,2,2-trifluoroethylamine (TFEA) has a measured pKa of approximately 5.5–5.7, compared to >10 for ethylamine, a difference of roughly 4.5 log units (≥30,000-fold in basicity) [1][2]. This pKa suppression is a direct consequence of the strong electron-withdrawing inductive effect of the three β-fluorine atoms and is a class-level property of the N-trifluoroethylamine pharmacophore [3]. While the pKa of the specific compound N-(2,2,2-trifluoroethyl)oxan-4-amine has not been experimentally reported, the intrinsic basicity of the secondary amine nitrogen is expected to be dominated by the trifluoroethyl substituent, placing it in a similar low-basicity regime. By contrast, the N-ethyl analog would retain a pKa near 10–11, remaining predominantly protonated at physiological pH.

Amine basicity pKa Ionization state

Hydrogen Bond Acceptor Capacity: Trifluoroethyl Group Adds Three Weak HBA Fluorine Atoms Absent in Non-Fluorinated Analogs

N-(2,2,2-trifluoroethyl)oxan-4-amine possesses 5 computed hydrogen bond acceptor atoms (one amine nitrogen, one ether oxygen, and three organic fluorine atoms), compared to only 2 HBA atoms (one nitrogen, one oxygen) for the unsubstituted parent oxan-4-amine and the N-ethyl analog [1][2][3]. The three additional fluorine atoms, while individually weak hydrogen bond acceptors, can collectively participate in orthogonal multipolar C–F···H–X interactions and C–F···C=O electrostatic interactions that are entirely absent in the non-fluorinated comparators [4]. The topological polar surface area is identical (21.3 Ų) across the N-trifluoroethyl, N-difluoroethyl, and N-ethyl analogs, indicating that the fluorine atoms contribute to polar surface area without the desolvation penalty associated with stronger HBA groups [1][5].

Hydrogen bonding Molecular recognition Crystal engineering

Metabolic Stability: Trifluoroethyl Blockade of Oxidative N-Dealkylation Documented in Multiple Chemotypes

The trifluoroethyl substituent is a recognized strategy for blocking cytochrome P450-mediated oxidative N-dealkylation, a major metabolic soft spot for alkylamines. In a direct matched-pair study, p-nitrophenyl 2,2,2-trifluoroethyl ether was virtually completely resistant to rat liver microsomal metabolism, whereas the corresponding ethyl ether underwent extensive O-dealkylation under identical conditions [1]. In a separate study, the N-methyl-N-(2,2,2-trifluoroethyl) analog of tamoxifen showed no detectable side-chain metabolism by rat liver microsomes, whereas the parent N,N-dimethyl compound was metabolized [2]. Furthermore, the trifluoroethylamine group has been successfully employed as a metabolically stable amide bond isostere in cathepsin K inhibitors, maintaining potency while eliminating the hydrolytic liability of the amide [3]. These class-level observations predict that N-(2,2,2-trifluoroethyl)oxan-4-amine would exhibit superior in vitro metabolic stability compared to its N-ethyl analog, although direct experimental confirmation for this specific compound has not been identified.

Metabolic stability Cytochrome P450 Oxidative deamination

Purity Specification and Analytical Documentation Package Compared Across Vendor Sources

N-(2,2,2-trifluoroethyl)oxan-4-amine is commercially available at certified purities of 98% (Fluorochem, CymitQuimica ) and ≥95% (Enamine, Life Chemicals [1]). The higher-purity 98% specification from Fluorochem is supported by a documented analytical package including NMR, HPLC, and LC-MS characterization data . By comparison, the N-(2,2-difluoroethyl) analog is typically offered at 95% purity , and the unsubstituted parent oxan-4-amine is supplied at 97% by major vendors . The target compound's Fsp³ (fraction of sp³-hybridized carbons) is 1.0, confirming full saturation of the scaffold—relevant for programs prioritizing three-dimensionality and conformational complexity .

Purity specification Quality assurance Procurement

N-(2,2,2-Trifluoroethyl)oxan-4-amine: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring a Low-Basicity, Lipophilic Secondary Amine Building Block

For CNS drug discovery programs where the target binding site demands a neutral amine at physiological pH to avoid P-glycoprotein efflux or lysosomal trapping, N-(2,2,2-trifluoroethyl)oxan-4-amine provides a pre-validated low-basicity scaffold (predicted pKa ~5.5 based on trifluoroethylamine class data [1]). Its XLogP3 of 1.3 places it in a favorable lipophilicity range for blood-brain barrier penetration [2], while the fully saturated oxane ring (Fsp³ = 1.0) offers conformational complexity and potential for improved solubility relative to flat aromatic alternatives . The compound can serve as a direct precursor for N-functionalization (e.g., amide coupling, reductive amination, or sulfonamide formation) to generate focused libraries around a metabolically stable trifluoroethylamine core.

Agrochemical Discovery: Design of Metabolically Resilient Fluorinated Amine Intermediates

The trifluoroethyl group's documented resistance to oxidative metabolism [1] makes this compound a strategic intermediate for designing agrochemical leads where field stability against cytochrome P450-mediated degradation in target organisms or environmental matrices is critical. The combination of the electron-withdrawing trifluoroethyl group with the hydrogen-bond-capable oxane oxygen creates a unique polarity profile (TPSA 21.3 Ų, 5 HBA atoms [2]) that can be exploited for selective binding to insect or fungal enzyme targets while minimizing off-target effects in non-target species.

Chemical Biology: Synthesis of Trifluoroethylamine-Containing Activity-Based Probes and Amide Isostere Tool Compounds

In chemical biology, the trifluoroethylamine motif is an established amide bond isostere that retains hydrogen bond donor capacity while eliminating susceptibility to hydrolytic enzymes [1]. N-(2,2,2-trifluoroethyl)oxan-4-amine can be elaborated into activity-based probes, PROTAC linkers, or affinity chromatography ligands where the metabolically stable N-trifluoroethyl linkage serves as a non-cleavable replacement for a scissile amide bond. The oxane ring provides a synthetically tractable handle for further conjugation while contributing to aqueous solubility through the ether oxygen.

Parallel Synthesis and Library Production: High-Purity Building Block with Defined Reactivity Profile

With a commercial purity of 98% and comprehensive analytical documentation (NMR, HPLC, LC-MS [1]), N-(2,2,2-trifluoroethyl)oxan-4-amine is suitable for direct use in parallel synthesis workflows without additional purification. The secondary amine is competent in a range of robust transformations including acylation, sulfonylation, reductive amination, and urea formation, enabling its incorporation into diverse scaffolds. The consistent purity specification reduces batch-to-batch variability, a critical consideration for SAR studies where impurity-driven false positives must be minimized.

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